Cys(Npys)-(Arg)9 Trifluoroacetate

Description

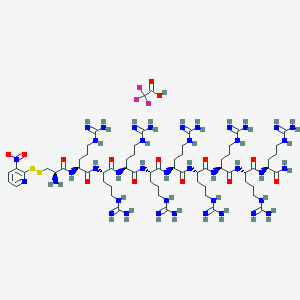

Cys(Npys)-(Arg)9 Trifluoroacetate (B77799) is a synthetic, modified peptide designed for the intracellular delivery of various molecular cargoes. It belongs to a class of molecules known as cell-penetrating peptides (CPPs). The compound's structure features a poly-arginine backbone, a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, and a trifluoroacetate counterion. This specific combination of components provides a powerful tool for researchers in numerous biological disciplines.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H118N40O12S2.C2HF3O2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66;3-2(4,5)1(6)7/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMCSHWHOJMDNF-LFIATKJXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H119F3N40O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1794.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatizations of Cys Npys Arg 9 Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the foundational method for assembling Cys(Npys)-(Arg)9 trifluoroacetate (B77799). This technique involves the sequential addition of amino acids to a developing peptide chain that is chemically bonded to a solid, insoluble resin. The selection of protecting groups and coupling agents is critical for obtaining a final product with high purity and yield.

Fmoc-Based SPPS Protocols

The synthesis of the (Arg)9 backbone is primarily carried out using Fmoc-based SPPS protocols. The fluorenylmethyloxycarbonyl (Fmoc) group acts as a temporary shield for the α-amine of the incoming amino acid. This protecting group is sensitive to basic conditions and is typically removed with a piperidine (B6355638) solution in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Fmoc chemistry is often preferred because its removal conditions are milder than those for the acid-sensitive Boc (tert-butyloxycarbonyl) protecting group. This helps to maintain the structural integrity of acid-sensitive parts of the peptide and the link to the resin. nih.gov

The synthesis cycle for adding each arginine residue consists of several important steps:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. mdpi.com

Washing: Extensive washing of the resin to eliminate the deprotection agent and its byproducts.

Coupling: Activation and attachment of the next Fmoc-protected amino acid to the newly exposed N-terminus of the peptide chain.

Washing: A final wash to remove unreacted reagents and byproducts before starting the next cycle.

Incorporation of the Cys(Npys) Residue

The N-terminal Cys(Npys) residue, which is S-(3-nitro-2-pyridinesulfenyl)cysteine, is essential for post-synthesis modifications. This residue is usually added in the last coupling step of the SPPS sequence. The cysteine is protected with the Npys group before it is used in the synthesis. This pre-functionalized amino acid, Fmoc-Cys(Npys)-OH, is then attached to the N-terminus of the resin-bound (Arg)9 peptide with standard coupling agents. The Npys group is stable under the basic conditions used for Fmoc removal, so it remains intact throughout the synthesis. However, due to the instability of the Npys group to piperidine when using Fmoc chemistry, the Cys(Npys) residue is often introduced at the N-terminus of the peptide using Boc-Cys(Npys)-OH. sigmaaldrich.com Another method involves adding the Npys group after synthesis to any Trt-protected Cys residue by adding 2,2'-dithio-bis-(5-nitropyridine) to the cleavage mixture. sigmaaldrich.com

Challenges and Optimization in Arginine-Rich Sequence Synthesis

The synthesis of poly-arginine sequences comes with specific difficulties that require careful optimization of the SPPS protocol. biosynth.com The presence of multiple arginine residues can lead to extended cleavage times. researchgate.net

The large guanidinium (B1211019) side chain of arginine can cause significant steric hindrance, especially as the peptide chain gets longer. biosynth.com This can block the efficient attachment of subsequent amino acids, resulting in incomplete reactions and the creation of shorter, incomplete peptide sequences. rsc.org To address this, specialized and highly efficient coupling reagents are often used.

The clumping of arginine-rich peptides on the solid support can further block access to the N-terminus, which slows down the coupling reaction. nih.gov To solve this, a variety of strategies are employed. These include using chaotropic agents to break up secondary structures and using special coupling reagents that speed up the reaction. rsc.org The choice of solvent is also important for reducing aggregation and improving coupling efficiency. rsc.org

| Challenge | Mitigation Strategy |

| Steric Hindrance | Use of highly efficient coupling reagents (e.g., HBTU, HATU). |

| Peptide Aggregation | Use of chaotropic agents (e.g., guanidinium chloride), specialized solvents, and heating. nih.gov |

| Incomplete Coupling | Extended coupling times, double coupling cycles, and use of carbodiimide/hydroxybenzotriazole-based coupling protocols at elevated temperatures. nih.gov |

| Side Reactions | Use of protecting groups like Pbf for the arginine side chain, although this can require longer deprotection times. nih.govresearchgate.net |

Disulfide Bond Formation and Derivatization via Npys Chemistry

The Npys group on the cysteine residue is a key functional element that allows for easy and specific formation of disulfide bonds through a thiol-disulfide exchange reaction. nih.gov The Npys group is a good leaving group, and its reaction with a free thiol on another molecule leads to a stable disulfide bond and the release of 3-nitro-2-thiopyridone. nih.gov This reaction is very specific and happens under mild conditions, making it a useful method for attaching the Cys(Npys)-(Arg)9 peptide to other molecules like proteins, fluorescent dyes, or drugs that have a free thiol group. sigmaaldrich.com This targeted modification is central to the use of Cys(Npys)-(Arg)9 as a delivery agent. nih.gov

Selective Deprotection Conditions for Npys Group

The 3-nitro-2-pyridinesulfenyl (Npys) protecting group on the cysteine residue is stable under acidic conditions, such as those using trifluoroacetic acid (TFA), which is commonly employed in peptide synthesis for the cleavage of the peptide from the solid support resin. nih.govnih.gov However, its removal is crucial for subsequent reactions where a free thiol group is required.

One method for the selective deprotection of the Npys group involves the use of reducing agents. A notable approach is the use of ascorbate, also known as vitamin C. This method, termed ascorbolysis, provides a mild and selective means to cleave the Npys group. researchgate.net The efficiency of this deprotection is pH-dependent. For a cysteine-containing peptide, the reaction is less efficient at pH 4.5, with only about 50% conversion. However, increasing the pH to 7, along with elevating the temperature to 37°C and extending the reaction time to 24 hours with a 100-molar excess of ascorbate, can significantly improve the deprotection, achieving 70-75% conversion to the free thiol. researchgate.net

Another established method for Npys deprotection is through thiol-disulfide exchange with an excess of a reducing agent like dithiothreitol (B142953) (DTT) or other thiols. researchgate.net This reaction is typically rapid, especially at an alkaline pH. nih.gov

Below is a table summarizing the deprotection conditions for the Npys group from a cysteine residue.

Table 1: Selective Deprotection Conditions for the Npys Group on Cysteine

| Reagent | Conditions | Efficacy | Reference |

|---|---|---|---|

| Ascorbate | 100 molar excess, pH 7, 37°C, 24 hours | ~70-75% conversion | researchgate.net |

| Ascorbate | pH 4.5, 25-37°C | ~50% conversion | researchgate.net |

| Dithiothreitol (DTT) | Alkaline pH, aqueous buffer | Rapid and effective | nih.gov |

Formation of Unsymmetrical Disulfide Bonds with Thiol-Containing Molecules

A primary application of the Cys(Npys) moiety is the facile formation of unsymmetrical disulfide bonds. The Npys group acts as an activating group, making the sulfur atom of the cysteine susceptible to nucleophilic attack by a free thiol group from another molecule. creative-peptides.com This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in a new disulfide bond and the release of 3-nitro-2-thiopyridone.

This method is highly efficient and can be performed over a wide pH range in aqueous buffers, though it is particularly rapid at alkaline pH. nih.gov The specificity of the reaction between the Cys(Npys) and a free thiol allows for the directed conjugation of Cys(Npys)-(Arg)9 to other thiol-containing molecules, such as proteins, antibodies, or other peptides, to form well-defined bioconjugates. anaspec.comnih.govnih.gov For instance, Cys(Npys)-(D-Arg)9 has been utilized to deliver TALEN proteins into mammalian cells through this conjugation strategy. nih.gov

The general reaction is as follows:

Peptide1-Cys(Npys) + Peptide2-Cys-SH → Peptide1-Cys-S-S-Cys-Peptide2 + 3-nitro-2-thiopyridone

This strategy is advantageous as it allows for the site-specific and stable linkage of the arginine-rich cell-penetrating peptide to a molecule of interest, facilitating its intracellular delivery.

One-Pot Solid-Phase Disulfide-Driven Cyclization Methodologies

The reactivity of the Cys(Npys) group can also be harnessed for the synthesis of cyclic peptides through disulfide bond formation. On-resin cyclization strategies are particularly advantageous as they can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect on the solid support. biorxiv.org

In a one-pot solid-phase disulfide-driven cyclization, a linear peptide containing a Cys(Npys) residue and another cysteine residue (with a free or protected thiol) is assembled on a solid support. The deprotection of the second cysteine's thiol group, if necessary, can be followed by an intramolecular reaction with the Cys(Npys) group to form a cyclic disulfide-bridged peptide while still attached to the resin. nih.gov

Purification and Analytical Considerations Related to Trifluoroacetate (TFA) Counterion

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with TFA

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like Cys(Npys)-(Arg)9. peptide.com In this technique, trifluoroacetic acid (TFA) is a common mobile phase additive, typically at a concentration of 0.1%. peptide.com TFA serves as an ion-pairing agent, forming a complex with the positively charged residues on the peptide, such as the nine arginine residues in Cys(Npys)-(Arg)9. This masks the positive charges and increases the hydrophobicity of the peptide, leading to improved peak shape and resolution during chromatography. peptide.com

The peptide is typically dissolved in a minimal amount of aqueous TFA and injected onto a C18 or other suitable non-polar column. Elution is achieved using a gradient of an organic solvent, such as acetonitrile, also containing 0.1% TFA. peptide.com The fractions containing the pure peptide are collected and can be lyophilized to yield the final product as a trifluoroacetate salt. peptide.com

Impact of TFA Counterions on Research Methodologies

While essential for purification, residual trifluoroacetate counterions in the final peptide product can interfere with certain research methodologies. researchgate.net It is often necessary to remove or exchange the TFA for a more biologically compatible counterion, such as chloride or acetate (B1210297), especially for in vivo studies or certain cell-based assays. peptide.com This can be achieved by methods such as repeated lyophilization from a solution of the desired acid (e.g., 100 mM HCl) or by using ion-exchange chromatography. peptide.comresearchgate.net

Interference with Spectroscopic Analyses

Residual TFA can significantly interfere with spectroscopic techniques used for the structural characterization of peptides.

Infrared (IR) Spectroscopy: In Fourier-transform infrared (FTIR) spectroscopy, the strong absorbance of the C=O stretching vibration of the trifluoroacetate ion around 1677 cm⁻¹ can overlap with the amide I band of the peptide, which is crucial for secondary structure determination. nih.gov The amide I band, typically found between 1600 and 1700 cm⁻¹, provides information about the α-helical, β-sheet, and random coil content of the peptide. researchgate.net The presence of the TFA peak can obscure these signals, making accurate structural analysis challenging. biopharma-asia.comandreas-brinkmann.net Strategies to mitigate this interference include subtracting the TFA contribution from the spectrum or removing the TFA from the sample prior to analysis. biopharma-asia.comandreas-brinkmann.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹⁹F NMR spectroscopy, the presence of TFA gives a distinct signal, which can be used to quantify the amount of residual TFA in a peptide sample. While useful for quantification, the presence of TFA can also affect the ¹H NMR spectrum. For instance, TFA can alter the pH of the sample, which in turn can affect the chemical shifts of labile protons, such as those on amide groups, potentially complicating structural analysis. researchgate.net

The following table summarizes the spectroscopic interference of TFA.

Table 2: Interference of Trifluoroacetate (TFA) in Spectroscopic Analyses

| Spectroscopic Technique | Nature of Interference | Wavenumber/Chemical Shift | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Overlap with Amide I band | ~1677 cm⁻¹ (C=O stretch) | nih.gov |

| ¹⁹F NMR Spectroscopy | Distinct signal for quantification | ~ -75.8 ppm | |

| ¹H NMR Spectroscopy | pH-dependent chemical shift changes | Varies | researchgate.net |

Considerations for In Vitro and In Vivo Model Studies

The use of Cys(Npys)-(Arg)9 trifluoroacetate in experimental models necessitates careful consideration of several factors to ensure the validity and reproducibility of the results. The trifluoroacetate counter-ion, in particular, can have unintended biological and physicochemical effects.

Purity and Stability: The peptide is synthesized using SPPS and purified by reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is a common ion-pairing agent. nih.gov While lyophilization removes free TFA, the counter-ion can remain bound to the positively charged arginine residues. lifetein.comlifetein.com The Npys group on the cysteine is stable under standard SPPS conditions but can be selectively cleaved by mild reducing agents, a factor to consider in the experimental design. The use of D-arginine residues in the peptide backbone enhances its stability against proteolytic degradation, a crucial aspect for in vivo studies. anaspec.com

Interference from Trifluoroacetate (TFA): Residual TFA can significantly impact experimental outcomes. At the cellular level, TFA has been shown to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, even at low concentrations. genscript.com Conversely, some studies have reported that TFA can stimulate the growth of other cells, like murine glioma cells, and enhance protein synthesis, potentially leading to false-positive results. genscript.com In in vivo settings, TFA can lead to the trifluoroacetylation of amino groups in proteins and phospholipids, which can elicit immune responses. genscript.comnih.gov Furthermore, the strong infrared absorbance of TFA can interfere with structural analysis techniques like FTIR. nih.gov

Strategies for TFA Removal and Salt Exchange (e.g., Acetate, Hydrochloride)

To mitigate the undesirable effects of TFA, its removal or exchange for a more biologically compatible counter-ion, such as acetate or hydrochloride, is often necessary. nih.gov

Several methods are employed for this purpose:

Repetitive Lyophilization with a Stronger Acid: A traditional method involves dissolving the peptide in a solution containing an excess of a stronger acid, like hydrochloric acid (HCl), followed by repeated lyophilization. lifetein.comnih.gov This process facilitates the displacement of TFA by the chloride ion.

Reversed-Phase HPLC: HPLC can be utilized for salt exchange. The peptide is loaded onto a C18 column and washed with a buffer containing the desired counter-ion, such as acetic acid, before being eluted. lifetein.comresearchgate.net This method's effectiveness is dependent on the peptide's hydrophobicity. lifetein.com

Ion-Exchange Chromatography: This technique uses a resin with charged groups to exchange the trifluoroacetate ions with other anions like acetate or chloride. nih.govpeptide.com This method can achieve a near-complete exchange. nih.gov

Deprotonation/Reprotonation: This involves dissolving the peptide in a basic solution to deprotonate the amino groups and release the TFA counter-ion, followed by reprotonation with the desired acid (e.g., acetic acid or hydrochloric acid). nih.gov

The efficiency of these methods can be monitored using techniques such as 19F-NMR and ion chromatography. nih.govpeptide.com

Below is an interactive data table summarizing the common methods for TFA removal and salt exchange.

| Method | Principle | Advantages | Disadvantages |

| Lyophilization with HCl | Displacement of TFA by a stronger acid (HCl) through repeated freeze-drying cycles. lifetein.com | Relatively simple procedure. | Can require multiple cycles for complete removal; working at very low pH may risk peptide degradation. lifetein.comnih.gov |

| Reversed-Phase HPLC | The peptide is bound to a column and washed with a buffer containing the new counter-ion (e.g., acetate) to replace TFA. lifetein.com | Can be highly efficient and combines purification with salt exchange. | Efficiency can be dependent on the peptide's properties, such as hydrophobicity. lifetein.com |

| Ion-Exchange Resin | The peptide solution is passed through a resin that selectively binds and removes TFA ions, replacing them with the desired counter-ion. nih.govpeptide.com | Can achieve a very high degree of TFA removal. nih.gov | May require specific resins and optimization for different peptides. |

| Deprotonation/Reprotonation | The peptide is treated with a base to remove the positive charges and release TFA, followed by the addition of the desired acid. nih.gov | Allows for complete removal of TFA. nih.gov | Exposure to basic conditions could potentially affect peptide stability or structure. |

Advanced Chemical Modifications for Research Enhancement

To augment its utility in research, Cys(Npys)-(Arg)9 can be subjected to various chemical modifications. These alterations can enhance its stability, cell-penetrating capabilities, and suitability for specific experimental applications.

Structural Cyclization Approaches

Cyclization is a strategy employed to improve the conformational stability, receptor-binding affinity, and proteolytic resistance of peptides. jpt.com For arginine-rich peptides, cyclization has been shown to enhance cellular uptake. researchgate.net Several cyclization strategies can be applied to Cys(Npys)-(Arg)9:

Disulfide Bridge Formation: The N-terminal Cys(Npys) group is designed for this purpose. It can react with a free thiol group, such as another cysteine residue introduced within the peptide sequence, to form a stable disulfide bond, resulting in a cyclic structure. qyaobio.com

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminus and the C-terminus of the peptide. jpt.com

Side-Chain Cyclization: This can be achieved by forming a bond between the side chains of two amino acids within the peptide sequence, for example, through amide bond formation or other chemical ligations. jpt.com Recent strategies have also utilized side-chain alkylation between cysteine and hydrophobic aryl groups to create cyclic cell-penetrating peptides. nih.gov

Conjugation with Polymers (e.g., PEGylation for Research Applications)

Polyethylene (B3416737) glycol (PEG) is a polymer that can be conjugated to peptides to improve their solubility, stability, and pharmacokinetic properties. nih.gov While specific studies on the PEGylation of Cys(Npys)-(Arg)9 are not abundant, the PEGylation of arginine-rich peptides, in general, is a known strategy. nih.gov For research applications, PEGylation can reduce non-specific binding and aggregation. However, it's important to note that PEGylation can also sometimes hinder cellular uptake, and therefore, the design of PEGylated Cys(Npys)-(Arg)9 would require careful optimization. nih.gov

N-Terminal Lipidation for Permeability Studies

The attachment of lipid moieties to peptides, known as lipidation, is a strategy to enhance their interaction with and permeation across cell membranes. sigmaaldrich.com For Cys(Npys)-(Arg)9, N-terminal lipidation can be achieved by attaching a fatty acid, such as palmitic acid, to the N-terminal amino group. sigmaaldrich.com This modification increases the peptide's hydrophobicity, which can facilitate its insertion into the lipid bilayer of cell membranes, thereby providing a valuable tool for studying membrane permeability mechanisms. The Cys(Npys) group itself can also be a site for lipidation through thiol-ene reactions. nih.gov

Introduction of Unnatural Amino Acids (e.g., D-Arginine Backbone)

The incorporation of unnatural amino acids can bestow peptides with enhanced properties. The use of D-arginine in place of the natural L-arginine is a common strategy for cell-penetrating peptides. anaspec.com This substitution makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids, thus increasing its biological half-life. qyaobio.com Studies have shown that the number and position of D-arginine residues within the peptide sequence can significantly influence its cellular uptake efficiency and intracellular distribution. nih.gov

The following table provides a summary of advanced chemical modifications and their research implications.

| Modification | Description | Research Enhancement |

| Structural Cyclization | Formation of a cyclic peptide structure through disulfide bonds or other chemical linkages. jpt.comqyaobio.com | Increased conformational stability, resistance to proteases, and potentially enhanced cellular uptake. jpt.comresearchgate.net |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. nih.gov | Improved solubility and stability, reduced non-specific binding. nih.gov |

| N-Terminal Lipidation | Addition of a lipid moiety, such as a fatty acid, to the N-terminus. sigmaaldrich.com | Enhanced membrane interaction and permeability, useful for studying cellular entry mechanisms. sigmaaldrich.com |

| D-Arginine Incorporation | Replacement of L-arginine with its D-enantiomer in the peptide backbone. qyaobio.comnih.gov | Increased resistance to proteolytic degradation, leading to a longer biological half-life. qyaobio.com |

Molecular and Cellular Mechanisms of Action in Research Models

Cell Penetration Mechanisms of Arginine-Rich Peptides

The cellular uptake of arginine-rich peptides like Cys(Npys)-(Arg)9 is a multifaceted process that does not rely on a single, exclusive pathway. Instead, it is understood to involve a combination of direct translocation across the cell membrane and various endocytotic routes. mdpi.combohrium.com The efficiency of this uptake is heavily influenced by the number of arginine residues, with a minimum number being necessary to trigger significant cellular entry. nih.gov

A primary driving force for the initial association of arginine-rich peptides with cells is the electrostatic attraction between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged components of the cell surface. core.ac.uk The plasma membrane of mammalian cells is rich in anionic molecules such as heparan sulfate (B86663) proteoglycans, sialic acids, and the phosphate (B84403) head groups of phospholipids, creating a net negative charge that attracts the cationic peptide. core.ac.uknih.gov

| Molecule Type | Specific Examples | Location | Nature of Interaction |

|---|---|---|---|

| Proteoglycans | Heparan sulfate | Cell surface | Electrostatic attraction |

| Glycoproteins | Sialic acids | Cell surface | Electrostatic attraction |

| Phospholipids | Phosphate head groups | Cell membrane | Electrostatic attraction |

| Nucleic Acids | DNA, RNA | Intracellular/Extracellular (in some contexts) | Electrostatic attraction |

The guanidinium group of arginine is the key structural feature responsible for the cell-penetrating ability of these peptides. core.ac.uk Its planar, Y-shaped structure and delocalized positive charge allow it to form multiple hydrogen bonds. core.ac.uk It has been proposed that the guanidinium groups form bidentate hydrogen bonds with the phosphate, sulfate, and carboxylate groups on the cell surface. nih.govnih.gov

This interaction is thought to be more efficient than the interaction of the amino group of lysine (B10760008), another basic amino acid. pnas.org This superior interaction of arginine is a primary reason why poly-arginine peptides are generally more effective cell-penetrating agents than poly-lysine peptides. nih.gov The multiple, strong interactions between the guanidinium groups and the cell surface can lead to a localized destabilization of the membrane, facilitating the peptide's entry. nih.govpnas.org

While direct translocation through the membrane is one proposed mechanism, a significant body of evidence points to the involvement of endocytotic pathways in the uptake of arginine-rich peptides. nih.govucla.edunih.gov Endocytosis is a process where the cell engulfs substances from its exterior, forming vesicles that move into the cell's interior. ucla.edu

Several types of endocytosis have been implicated in the uptake of these peptides, including:

Macropinocytosis: This is a form of endocytosis that involves the formation of large vesicles. nih.gov Studies have shown that inhibitors of macropinocytosis can significantly reduce the uptake of octa-arginine (R8) peptides. nih.gov

Clathrin-mediated endocytosis: This pathway involves the protein clathrin, which coats the forming vesicles. ucla.edu

Caveolae-mediated endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae. mdpi.com

The specific pathway utilized can depend on factors such as the length of the peptide, the type of cargo being carried, and the cell type. nih.govnih.gov A major challenge for therapeutic applications is that once inside an endosome, the peptide and its cargo can be targeted for degradation in lysosomes. nih.gov Therefore, for the cargo to be effective, it must escape the endosome and reach its target within the cytoplasm or nucleus. nih.gov

Disulfide Linkage-Mediated Cargo Release

A key feature of Cys(Npys)-(Arg)9 Trifluoroacetate (B77799) is the N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This modification allows for the specific and reversible attachment of cargo molecules containing a thiol group.

The Npys group on the cysteine of Cys(Npys)-(Arg)9 acts as an activating group, making the sulfur atom susceptible to nucleophilic attack by a free thiol group (-SH) on a cargo molecule. anaspec.com This reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond (-S-S-) between the peptide and the cargo. nih.gov

This method of conjugation is advantageous because it is specific and occurs under mild conditions. The resulting disulfide linkage is relatively stable in the extracellular environment. nih.gov

| Environment | Redox State | Key Molecules | Effect on Disulfide Bonds |

|---|---|---|---|

| Extracellular | Oxidizing | Low concentration of free thiols | Stable |

| Intracellular (Cytosol) | Reducing | High concentration of glutathione (B108866) (GSH) | Cleaved |

The intracellular environment, particularly the cytosol, is highly reducing compared to the extracellular space. nih.gov This is due to a high concentration of the tripeptide glutathione (GSH), which contains a free thiol group. nih.gov

Once the Cys(Npys)-(Arg)9-cargo conjugate enters the cell, the disulfide bond is exposed to this reducing environment. Glutathione can then act as a reducing agent, cleaving the disulfide bond and releasing the cargo from the peptide carrier. nih.gov This intracellular release is a critical step for the biological activity of the delivered cargo, as it is now free to interact with its intended target within the cell. nih.gov This redox-responsive release mechanism provides a way to ensure that the cargo is delivered to the intracellular space in its active form.

Comparative Analysis with Other Cell-Penetrating Peptides (CPPs)

Cys(Npys)-(Arg)9 Trifluoroacetate belongs to the broader class of cell-penetrating peptides (CPPs), but it possesses distinct features that differentiate it from many other members of this family, such as the classic Tat peptide or simple oligoarginine chains.

The most significant mechanistic distinction lies in the method of cargo attachment. Many first-generation and arginine-rich CPPs rely on non-covalent interactions to form a complex with their cargo. nih.gov These interactions are typically electrostatic, where the positive charges of the CPP's arginine or lysine residues bind to negatively charged cargo like nucleic acids or proteins. nih.gov While effective, these non-covalent complexes can be subject to dissociation upon interaction with other charged molecules or changes in the local environment before reaching the target site.

In contrast, Cys(Npys)-(Arg)9 is designed for covalent conjugation. anaspec.com The 3-nitro-2-pyridinesulfenyl (Npys) group on the N-terminal cysteine is an activated thiol that selectively reacts with a free thiol group (cysteine residue) on a cargo molecule to form a stable, yet reversible, disulfide bond. anaspec.comlifetein.comlabscoop.com This covalent linkage provides a more robust and stable connection between the peptide and its cargo during extracellular transit. The bond is designed to be cleaved specifically by the reducing environment within the cell (e.g., high concentrations of glutathione), ensuring the release of the active cargo precisely at the site of action. lifetein.com This covalent strategy distinguishes it from CPPs like (Arg)9 acetate (B1210297), which lacks this functionality.

In research models, Cys(Npys)-(Arg)9 has demonstrated high internalization efficiency, a critical factor for a successful delivery vector. Its performance has been compared with other CPPs and delivery systems, highlighting the benefits of its design. For instance, in a study involving the delivery of fluorescent proteins into viable wheat microspores, Cys(Npys)-(Arg)9 showed a high internalization rate. Its efficiency in this model system surpassed that of other constructs, as detailed in the table below.

| Property | Cys(Npys)-(Arg)9 TFA | L-Arg9 Peptide | ZFN-CPP Complexes |

|---|---|---|---|

| Mechanism | Covalent (disulfide) | Non-covalent | Covalent (disulfide) |

| Internalization Efficiency | High (~80% viable microspores) | Low (no detection) | Moderate (50–60% transfection) |

This high efficiency is attributed to the combination of the membrane-translocating properties of the poly-D-arginine chain and the stable, specific attachment of the cargo. The use of D-amino acids may also contribute to enhanced cellular uptake in certain cell types, a phenomenon observed for other D-amino acid-containing CPPs. nih.gov

Applications in Biological and Biochemical Research Methodologies

Bioconjugation Strategies for Cargo Delivery

The unique structure of Cys(Npys)-(Arg)9 Trifluoroacetate (B77799) allows for the efficient conjugation and subsequent intracellular delivery of a variety of molecular cargo. The poly-arginine sequence provides the cell-penetrating capability, while the Npys-activated cysteine enables the formation of a reversible disulfide bond with thiol-containing cargo molecules. This disulfide linkage is stable in the extracellular environment but is readily cleaved within the reducing environment of the cell, ensuring the release of the cargo at its site of action.

Delivery of Proteins into Cells

The ability to transport functional proteins into living cells is a cornerstone of many research and therapeutic strategies. Cys(Npys)-(Arg)9 has proven to be an effective carrier for this purpose, facilitating the delivery of various proteins for a range of applications, most notably in the field of gene editing.

Transcription Activator-Like Effector Nucleases (TALENs) are powerful tools for targeted gene editing. However, their large size can impede their entry into cells. Cys(Npys)-(Arg)9 has been successfully employed to overcome this limitation. By conjugating the peptide to TALEN proteins, researchers have achieved efficient intracellular delivery and subsequent gene editing in mammalian cells. anaspec.com The process involves the reaction of the Npys-activated cysteine on the peptide with a free cysteine residue on the TALEN protein, forming a disulfide-linked conjugate. Once inside the cell, the disulfide bond is reduced, releasing the active TALEN to perform its gene-editing function. This method has been shown to result in significant levels of gene knockout without the need for transfection reagents that can be associated with cellular toxicity.

Delivery of Nucleic Acids (siRNA, Oligonucleotides, Plasmid DNA)

The delivery of nucleic acids, such as small interfering RNAs (siRNAs), oligonucleotides, and plasmid DNA, is fundamental to various molecular biology techniques, including gene silencing and gene therapy research. The cationic nature of the nine-arginine motif in Cys(Npys)-(Arg)9 allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating their condensation and cellular uptake.

Research has demonstrated the use of oligo-arginine peptides, including nona-arginine (B115151) (Arg9), for the delivery of siRNA. lifetein.comlabscoop.com The formation of complexes between the cationic peptide and siRNA protects the nucleic acid from degradation by nucleases and facilitates its entry into cells. For instance, immunonanoplexes composed of an anti-JL1 minibody conjugated to an oligo-9-Arg peptide have been developed for the targeted delivery of siRNA to leukemic cells. innopep.com While specific studies focusing solely on Cys(Npys)-(Arg)9 Trifluoroacetate for the delivery of a broad range of oligonucleotides and plasmid DNA are not extensively detailed in the provided search results, the principle of using arginine-rich peptides for this purpose is well-established. Arginine peptide complexes have been shown to mediate the systemic delivery of plasmid DNA, indicating the potential of Cys(Npys)-(Arg)9 in this application. lifetein.com

Delivery of Liposomes and Other Macromolecules

The versatility of Cys(Npys)-(Arg)9 extends to the delivery of larger systems like liposomes and other macromolecules. Arginine-rich CPPs can be associated with liposomes to enhance their cellular uptake. These modified liposomes can encapsulate a wide range of cargo, from small molecules to large proteins and nucleic acids, protecting them from degradation and facilitating their delivery into the cell. While direct studies detailing the use of this compound for liposome (B1194612) delivery were not prominent in the search results, the general utility of arginine-rich peptides in this context is recognized. These peptides can be conjugated to the surface of liposomes, leveraging the peptide's cell-penetrating properties to ferry the entire liposomal package across the cell membrane.

Methodological Optimization of Molar Ratios for Efficient Delivery in In Vitro Systems

The efficiency of cargo delivery using Cys(Npys)-(Arg)9 is critically dependent on the molar ratio of the peptide to the cargo molecule. Optimizing this ratio is essential for achieving high delivery efficiency while minimizing potential cytotoxicity. For protein delivery, such as with TALENs, in vitro cleavage analysis has been used to determine the optimal peptide-to-protein ratio. Studies have shown that different ratios can significantly impact the activity of the delivered protein. For example, in one study, TALEN proteins labeled with peptide-to-protein ratios of 8:1 and 15:1 were found to be active in inducing gene knockout, while other ratios were less effective. This highlights the importance of empirical determination of the optimal molar ratio for each specific cargo and cell type to ensure successful and efficient intracellular delivery in in vitro systems.

Peptide-Protein Interaction Studies

Beyond its role as a delivery vehicle, this compound also finds application in the fundamental study of peptide-protein interactions. The ability of the Npys-activated cysteine to form a stable, yet reversible, disulfide bond with a cysteine-containing protein can be exploited to "trap" and study transient or weak interactions. By covalently linking the peptide to a protein of interest, researchers can stabilize the interaction, allowing for more detailed structural and functional analysis using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides a valuable tool for mapping interaction sites and understanding the dynamics of peptide-protein recognition, which is crucial for drug design and understanding biological pathways.

Utility in Stabilizing Peptide Structures for Interaction Analysis

The structural integrity of peptides is paramount when studying their interactions with other molecules. This compound provides a mechanism to enforce structural stability through the formation of disulfide bonds. The Npys group on the cysteine is an activating group, meaning it can readily react with a free thiol group (sulfhydryl group) on another molecule, such as a cysteine residue in a protein or another peptide, to form a stable disulfide bridge.

This capability is particularly valuable in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is used to determine the three-dimensional structure of molecules in solution. nmims.eduacs.org By conjugating Cys(Npys)-(Arg)9 to a target peptide or protein, researchers can lock the molecule into a specific conformation, reducing its flexibility and allowing for clearer structural analysis. nih.govnih.govresearchgate.net This stabilization is crucial for accurately mapping binding interfaces and understanding the dynamics of peptide-protein interactions. Furthermore, this reactivity has been harnessed in peptide engineering to create cyclic peptides, where the Npys group facilitates an intramolecular disulfide bond, resulting in a constrained and often more biologically active structure. researchgate.net

Investigation of Binding Affinities and Specificity

The compound offers a two-pronged approach to studying molecular binding. The specificity of the interaction is primarily dictated by the cargo molecule that is conjugated to the peptide. The covalent bond formed by the Cys(Npys) group with a thiol on the cargo is highly specific, ensuring a well-defined conjugate. creative-biolabs.com This is a significant advantage over non-covalent methods, as it creates a stable, 1:1 linkage that allows for more precise control and interpretation of experimental results.

The poly-arginine portion of the peptide primarily facilitates non-specific electrostatic interactions with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. nih.gov While the initial association with the cell is non-specific, the ultimate biological effect is determined by the specific cargo delivered. For instance, studies involving related arginine-rich peptides have demonstrated specific biological outcomes, such as the inhibition of certain enzymes, which is dependent on the delivered cargo and not just the peptide carrier itself. medchemexpress.com Research on similar arginine-rich peptide conjugates has shown that the choice of linker (e.g., disulfide vs. maleimide) does not strongly affect antisense activity, whereas the substitution of arginine with lysine (B10760008) dramatically reduces uptake and abolishes activity, highlighting the specific role of the arginine residues in the delivery process. nih.gov

The table below summarizes key reaction parameters related to the Npys group, which is central to its specific binding capabilities.

| Reaction Type | Reagent/Condition | Product | Utility |

| Conjugation | Free thiol (e.g., cysteine on cargo protein) | Disulfide-linked conjugate | Specific, covalent attachment of cargo. anaspec.com |

| Cleavage | Reducing agent (e.g., DTT, TCEP) in cytosol | Released cargo with free thiol | Intracellular release of the active molecule. eurogentec.comlabscoop.com |

| Stability | Acidic pH (e.g., pH 3-5) | Stable Npys group | Compatible with certain synthesis/storage conditions. researchgate.net |

| Synthesis | Boc-based solid-phase peptide synthesis | Compatible | Allows for incorporation into synthetic peptides. researchgate.net |

Applications in Cellular and Molecular Biology Research Models

This compound serves as a powerful delivery vehicle in various research models, enabling the introduction of otherwise impermeable molecules into living cells.

In Vitro Cell Culture Studies (e.g., Mammalian Cells, Microspore Cells)

In vitro cell culture models are a cornerstone of biological research, and this peptide has been successfully used to deliver functional cargo into different cell types. A notable application is in the field of genome editing, where Cys(Npys)-(D-Arg)9 was used to deliver TALEN (Transcription Activator-Like Effector Nuclease) proteins into mammalian cells. anaspec.comnih.govnih.gov This approach bypasses the need for transfection with DNA or mRNA, delivering the active protein directly to the cell's interior. Another example is the delivery of fluorescent proteins into viable wheat microspores, demonstrating the peptide's utility in plant cell research. pnas.orgmedchemexpress.com

The following table summarizes key findings from in vitro studies using Cys(Npys)-(Arg)9 as a delivery vehicle.

| Research Area | Cargo Delivered | Cell Type | Key Finding |

| Genome Editing | TALEN Proteins | Mammalian Cells | Mediated the direct delivery of active gene-editing proteins into cells. nih.govnih.gov |

| Plant Biology | Fluorescent Protein | Wheat Microspores | Demonstrated successful intracellular protein delivery into viable plant cells. pnas.orgmedchemexpress.com |

| Antisense Therapy | siRNA | Leukemic Cells | Used to form immunocomplexes for the delivery of therapeutic siRNA. eurogentec.comlabscoop.com |

In Vivo Non-Human Model Investigations (e.g., Animal Models for Delivery Research)

While extensive in vivo data for the specific this compound compound is limited in the available literature, research on closely related arginine-rich peptides provides insights into its potential applications in non-human models. Studies using other arginine-rich CPPs have explored their biodistribution and efficacy in delivering cargo in animal models. For example, CPPs have been investigated for their ability to transport therapeutics across the blood-brain barrier. eurogentec.com Research on an Arg-9 peptide (without the Cys(Npys) modification) demonstrated neuroprotective effects in in vitro models of ischemic injury, suggesting a potential therapeutic application for such peptides in vivo. These studies, while not directly on Cys(Npys)-(Arg)9, underscore the promise of using arginine-rich CPPs for delivery research in animal models.

Studies on Intracellular Localization and Trafficking of Conjugates

Understanding how Cys(Npys)-(Arg)9 and its cargo move within a cell is crucial for designing effective experiments. Research on arginine-rich peptides indicates that cellular uptake is an active, energy-dependent process primarily mediated by endocytosis. nih.govmdpi.com The peptide conjugate first binds to negatively charged proteoglycans on the cell surface, which triggers its internalization into vesicles called endosomes. nih.gov

A major hurdle for any CPP-based delivery system is ensuring that the cargo does not remain trapped within these endosomes, which would lead to its degradation in lysosomes. nih.govresearchgate.net Arginine-rich peptides are thought to facilitate endosomal escape, allowing the conjugate to enter the cytoplasm where it can interact with its target. nih.govacs.org The proposed mechanisms for this escape include the peptide causing membrane destabilization or rupture. nih.gov Once in the reducing environment of the cytosol, the disulfide bond linking the Cys(Npys)-(Arg)9 peptide to its cargo is cleaved, releasing the active molecule. youtube.com Studies using related conjugates have employed agents like chloroquine (B1663885) to enhance release from endosomes and have tracked the conjugates' movement from a punctate, endosomal distribution to a more diffuse cytosolic pattern upon release. nih.gov

Research on Peptide Design and Engineering

The development of this compound is itself a product of strategic peptide design and engineering. Several features have been intentionally incorporated to optimize its function. youtube.com

D-Amino Acids: The use of D-arginine instead of the naturally occurring L-arginine is a critical design choice. nih.govpnas.orglifetein.com Proteolytic enzymes within the body are evolved to recognize and degrade peptides made of L-amino acids. By using the D-enantiomer, the peptide becomes highly resistant to this degradation, increasing its stability and bioavailability in experimental systems. lifetein.commdpi.com

Cys(Npys) Group: The inclusion of the Npys-activated cysteine at the N-terminus is a specific engineering feature designed to enable chemoselective conjugation. It allows for the formation of a stable, yet reversible, disulfide bond specifically with thiol-containing molecules under controlled conditions. The stability of this group has been studied, showing it is compatible with standard Boc/benzyl solid-phase peptide synthesis but less suitable for the Fmoc strategy, guiding its use in peptide manufacturing. researchgate.net

Poly-arginine Chain: The length of the arginine chain is a key factor in delivery efficiency. Research has shown that the efficiency of cellular uptake increases with the number of arginine residues. nih.govacs.org However, there appears to be a threshold, with a minimum number of arginines required to effectively induce endosomal escape. nih.govacs.org This highlights a critical design window for balancing delivery efficacy with other factors like potential toxicity.

These design principles are part of a broader effort in peptide engineering to create more effective and specific tools for research and therapeutic development. mdpi.com

Influence of Glycosylation on Cellular Uptake Properties

While direct research on the glycosylation of this compound is not extensively documented in current literature, the broader class of arginine-rich cell-penetrating peptides, to which it belongs, has been a subject of such studies. The addition of carbohydrate moieties, or glycosylation, to these peptides is a promising strategy to modulate their cellular uptake, specificity, and toxicity. nih.govacs.org

Glycosylation can alter the physicochemical properties of arginine-rich CPPs, such as their hydrophilicity and charge distribution. These changes can, in turn, influence their interaction with the cell membrane and the subsequent internalization pathway. Research on other arginine-rich CPPs has shown that the effect of glycosylation on cellular uptake can be complex and is often dependent on the type and number of sugar residues, the cell type, and the nature of the cargo being delivered.

For instance, a study on a nonapeptide with a sequence of Ac-RRWWRRWRR-NH2, when glycosylated with galactose residues, showed a decrease in the internalization of a proapoptotic peptide cargo in CHO cells, while simultaneously increasing cell viability. This suggests that glycosylation can be a tool to fine-tune the delivery properties of CPPs, potentially reducing cytotoxicity while modulating uptake efficiency. The introduction of galactose to a cationic peptide with six arginine residues has been shown to render the peptide unable to enter cells, highlighting the significant impact of glycosylation on CPP function. nih.gov This "negative result" is viewed as an opportunity to regulate the internalization of bioactive molecules and to address the challenge of targeting specific cells.

The table below summarizes the general effects of glycosylation on the cellular uptake of arginine-rich CPPs, based on available research for this class of molecules.

| Glycosylation Strategy | Observed Effect on Cellular Uptake | Potential Implications | Reference |

|---|---|---|---|

| Addition of single galactose units | Can decrease internalization efficiency in certain cell lines (e.g., CHO cells). | May reduce non-specific uptake and associated toxicity. | |

| Introduction of multiple galactose units (e.g., three) | Can significantly inhibit or prevent cellular entry. | Offers a switch-like control over CPP activity, potentially useful for creating highly specific targeting systems. | nih.gov |

| General glycosylation of CPPs | Influences internalization efficiency and cellular toxicity. | A promising strategy for improving the biological properties of synthetic delivery vectors. | acs.org |

Design of Targeted Delivery Systems for Specific Intracellular Compartments

The inherent cell-penetrating ability of this compound and other arginine-rich CPPs makes them excellent candidates for the development of delivery systems that can target specific intracellular compartments. nih.gov By conjugating these CPPs to specific targeting sequences, it is possible to direct their cargo to organelles such as the nucleus or mitochondria, thereby enhancing the therapeutic or diagnostic efficacy of the delivered molecule. nih.gov

Nuclear Targeting: For applications requiring the delivery of cargo to the nucleus, such as gene editing or the modulation of gene expression, arginine-rich CPPs can be conjugated with a nuclear localization signal (NLS). The NLS is a short peptide sequence that is recognized by the nuclear import machinery of the cell, facilitating the transport of the CPP-cargo complex into the nucleus. Synthetic poly-arginine tags themselves have been shown to act as nucleolar trafficking signals.

Mitochondrial Targeting: In the context of mitochondrial diseases or therapies targeting mitochondrial processes, arginine-rich CPPs can be engineered to accumulate in the mitochondria. This is typically achieved by attaching a mitochondrial targeting sequence (MTS), which is a peptide sequence that directs the import of proteins into the mitochondria. Recent reviews highlight the progress in CPP-mediated mitochondrial restoration, showcasing the potential of these systems. acs.orgnih.gov

The design of these targeted systems relies on the robust cell-penetrating nature of the arginine-rich backbone of this compound, combined with the specificity conferred by the attached targeting signal. The disulfide linkage facilitated by the Cys(Npys) group allows for the release of the cargo in the reducing environment of the cell, including within specific organelles.

The following table outlines strategies for designing targeted delivery systems using arginine-rich CPPs, which are applicable in principle to this compound.

| Target Organelle | Targeting Strategy | Mechanism of Action | Potential Applications | Reference |

|---|---|---|---|---|

| Nucleus | Conjugation with a Nuclear Localization Signal (NLS). | The NLS is recognized by importin proteins, which mediate transport through the nuclear pore complex. | Gene therapy, delivery of transcription factors, and gene editing agents. | |

| Mitochondria | Conjugation with a Mitochondrial Targeting Sequence (MTS). | The MTS interacts with the mitochondrial import machinery (e.g., TOM/TIM complexes) to facilitate entry into the mitochondrial matrix. | Treatment of mitochondrial disorders, delivery of antioxidants, and study of mitochondrial function. | acs.orgnih.gov |

| Lysosomes | Utilization of polyhistidine peptides. | Polyhistidine sequences can lead to accumulation in lysosomes. | Delivery of enzymes for lysosomal storage diseases. | acs.org |

Analytical and Characterization Techniques for Cys Npys Arg 9 Trifluoroacetate and Its Conjugates

Spectroscopic Methods

Spectroscopic techniques are fundamental to the characterization of Cys(Npys)-(Arg)9 trifluoroacetate (B77799), providing insights into its structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the atomic structure of the peptide. While specific spectra for Cys(Npys)-(Arg)9 trifluoroacetate are proprietary to manufacturers, the application of 1H and 13C NMR would confirm the presence and connectivity of the amino acid residues and the Npys protecting group.

In a typical analysis, the peptide is dissolved in a suitable deuterated solvent, and its NMR spectrum is recorded. Key observations would include:

Arginine Residues: Characteristic signals in the proton NMR spectrum corresponding to the alpha, beta, gamma, and delta protons of the nine arginine residues. The guanidinium (B1211019) group protons at the end of the arginine side chain would also be identifiable.

Cysteine Residue: Specific signals for the alpha and beta protons of the N-terminal cysteine.

Npys Group: Aromatic signals from the 3-nitro-2-pyridinesulfenyl group would be clearly visible in the downfield region of the 1H NMR spectrum, confirming its presence and attachment to the cysteine's sulfur atom.

Structural Integrity: Two-dimensional NMR techniques, such as COSY and TOCSY, can be employed to establish through-bond correlations between protons within each amino acid residue, confirming the (Arg)9 sequence. An NOESY experiment would provide through-space correlations, offering insights into the peptide's secondary structure in solution.

Quantitative NMR (qNMR) could also be utilized to determine the peptide's concentration with high accuracy by integrating the signal of a specific proton against a certified internal standard.

Mass Spectrometry (MS) for Purity and Mass Confirmation (e.g., LC-MS, HR-MS)

Mass spectrometry is indispensable for verifying the molecular weight and assessing the purity of this compound. medchemexpress.comnih.govlabscoop.com This technique provides a precise mass-to-charge ratio (m/z) of the ionized peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique, coupling the separation power of HPLC with the detection specificity of MS. It allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main peptide peak.

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) analyzers provide highly accurate mass measurements. This allows for the confirmation of the elemental composition of the peptide, distinguishing it from other molecules with a similar nominal mass. brieflands.com The expected mass is a key quality control parameter. nih.govbrieflands.com

A mass shift analysis can further characterize the peptide. nih.gov For instance, reduction of the disulfide bond and alkylation would result in a predictable mass shift, confirming the Npys modification on the cysteine residue. nih.gov

Table 1: Molecular Properties of Cys(Npys)-(Arg)9

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C62H118N40O12S2 | medchemexpress.comnih.govcd-bioparticles.net |

| Average Molecular Weight | ~1679.99 Da | medchemexpress.comlabscoop.comcd-bioparticles.net |

Note: The table reflects the properties of the peptide cation. The trifluoroacetate counterion (CF3COO-) is not included in these values.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward method used to determine the concentration of the peptide in solution. This is possible due to the presence of the 3-nitro-2-pyridinesulfenyl (Npys) group, which acts as a chromophore. The Npys group has a characteristic absorbance in the UV-Vis spectrum, often around 300-400 nm. nih.govresearchgate.net

The concentration is calculated using the Beer-Lambert law, A = εbc, where:

A is the measured absorbance.

ε (epsilon) is the molar extinction coefficient, a constant specific to the Npys group at a particular wavelength.

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the peptide.

This method is particularly useful for monitoring the conjugation of the peptide to other molecules. The Npys group is released upon the formation of a new disulfide bond with a thiol-containing cargo, leading to a change in the UV-Vis spectrum that can be monitored to quantify the reaction progress. lifetein.com

Chromatographic Techniques for Purity Assessment and Purification Monitoring

Chromatography is essential for both the purification of the synthesized peptide and the verification of its purity before use in research.

Analytical and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides like Cys(Npys)-(Arg)9. Commercial suppliers typically guarantee a purity of >95% as determined by this method. cd-bioparticles.net

Analytical RP-HPLC: This is used to determine the purity of the final product. The peptide is injected onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, usually containing an ion-pairing agent such as trifluoroacetic acid (TFA). insights.bioorientjchem.org The TFA helps to sharpen the peaks of these highly basic peptides. The eluting peptide is detected by UV absorbance, typically at 214 nm (peptide backbone) and/or a wavelength specific to the Npys group. The purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Preparative RP-HPLC: This technique uses the same principles as analytical HPLC but on a larger scale to purify the crude peptide after synthesis. Fractions are collected as the peptide elutes from the column, and those containing the pure product are pooled and lyophilized.

Table 2: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 min) | To elute compounds with varying hydrophobicities. |

| Flow Rate | ~1.0 mL/min | Controls the speed of separation. |

| Detection | UV at 214 nm and/or 280 nm | Detection of peptide bonds and aromatic residues/groups. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

Techniques for Assessing Cellular Uptake and Biological Activity in Research Models

As a cell-penetrating peptide (CPP), the primary function of Cys(Npys)-(Arg)9 is to enter cells. acetherapeutics.commedchemexpress.com Various techniques are used to visualize, quantify, and assess the biological consequences of this uptake. For many of these assays, the peptide is first conjugated to a reporter molecule, such as a fluorescent dye, via the reactive Npys group.

Fluorescence Microscopy: Confocal laser scanning microscopy (CLSM) is widely used to visualize the cellular uptake and subcellular distribution of fluorescently-labeled (Arg)9 peptides. pnas.orgpnas.orgresearchgate.net Live or fixed cells are incubated with the fluorescent conjugate, and images are captured to determine if the peptide is localized at the cell membrane, in the cytoplasm, or within specific organelles like endosomes or the nucleus. researchgate.netnih.gov

Flow Cytometry: This technique provides a quantitative measure of cellular uptake across a large population of cells. nih.govspringernature.com Cells are treated with a fluorescently-labeled peptide, and then analyzed by a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells, allowing for the determination of the percentage of cells that have taken up the peptide and the average amount of uptake per cell. rsc.orgresearchgate.netchalmers.se This method is highly sensitive and ideal for comparing the uptake efficiency under different conditions. springernature.comyoutube.com

MTT Assay: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. cabidigitallibrary.orggbiosciences.com This is a crucial control experiment to ensure that the peptide carrier or its conjugate is not toxic to the cells at the concentrations used in a study. brieflands.comnih.gov The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. gbiosciences.com The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells. cabidigitallibrary.orgresearchgate.net Some studies have noted that Cys(Npys)-(D-Arg)9 can exhibit cytotoxicity at higher concentrations. medchemexpress.com

Flow Cytometry for Internalization Efficiency

Flow cytometry is a powerful, high-throughput technique used to quantify the cellular uptake of Cys(Npys)-(Arg)9 and its conjugates. This method allows for the rapid analysis of a large population of cells, providing statistically robust data on the efficiency of internalization. To be analyzed by flow cytometry, the Cys(Npys)-(Arg)9 peptide or its cargo is typically labeled with a fluorescent marker.

The basic principle involves incubating cells with the fluorescently labeled conjugate for a specific period. After incubation, the cells are washed to remove any non-internalized peptide and then analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam. The resulting data provides a quantitative measure of the percentage of cells that have taken up the conjugate and the average amount of conjugate per cell (mean fluorescence intensity).

Research studies utilize this technique to compare the internalization efficiency under various conditions. For instance, the uptake of nona-arginine (B115151) (R9) has been shown to be temperature-dependent. Studies have demonstrated that incubation at 4°C significantly reduces the cellular uptake of R9-conjugated cargo compared to incubation at 37°C, suggesting that energy-dependent endocytosis is a primary mechanism of entry. plos.org Furthermore, pharmacological inhibitors of specific endocytic pathways can be used in conjunction with flow cytometry to dissect the precise internalization route.

Table 1: Example Data from Flow Cytometric Analysis of R9/Quantum Dot (QD) Complex Internalization

| Condition | Positive Cells (%) |

|---|---|

| Control (QDs alone) | < 5% |

| PR9/QD at 37°C | > 95% |

| PR9/QD at 4°C | 47.5% |

| PR9/QD + Cytochalasin D (Macropinocytosis inhibitor) | 66.2% |

| PR9/QD + Filipin (Caveolae-mediated endocytosis inhibitor) | 60.7% |

Data adapted from studies on nona-arginine (R9) peptide conjugates. plos.org

Confocal Microscopy for Intracellular Localization

While flow cytometry quantifies uptake, confocal laser scanning microscopy (CLSM) provides crucial spatial information about the subcellular destination of the Cys(Npys)-(Arg)9 conjugates. By using fluorescently labeled peptides, researchers can visualize their location within the cell in high resolution.

This technique involves imaging cells treated with the fluorescent conjugate at various time points. Optical sections of the cell are captured and can be reconstructed into a three-dimensional image. To determine the precise subcellular localization, co-staining with organelle-specific fluorescent markers is often performed. For example, lysosomes can be stained with LysoTracker dyes, and the nucleus with DAPI (4′,6-diamidino-2-phenylindole). researchgate.net

Confocal microscopy studies have been instrumental in observing the trafficking of arginine-rich peptides. Merged images often reveal whether the peptide-cargo conjugate is trapped in endosomes (indicated by co-localization with endosomal/lysosomal markers) or has successfully escaped into the cytoplasm or nucleus. plos.orgresearchgate.net For instance, studies with rhodamine-labeled conjugates have shown their distribution predominantly within the cytoplasm. nih.gov The ability to visualize the escape from endo-lysosomal compartments is critical, as the cargo must reach its specific site of action to be effective.

Table 2: Typical Observations from Confocal Microscopy of Arginine-Rich Peptide Conjugates

| Time Point | Observation | Interpretation |

|---|---|---|

| 1-2 hours | Punctate fluorescence co-localizing with lysosomal markers. plos.orgresearchgate.net | Conjugate is taken up via endocytosis and is located in endo-lysosomal vesicles. |

| 2-5 hours | Diffuse fluorescence in the cytoplasm and/or nucleus. plos.org | Conjugate has escaped from endosomes and reached the cytosol and nucleus. |

Western Blot Analysis for Cargo Activity Post-Delivery

For conjugates where the cargo is a protein or peptide, it is essential to confirm that the cargo has been delivered in an intact and functional form. Western blot analysis is a standard biochemical technique used to detect and quantify specific proteins from a cell lysate.

After treating cells with the Cys(Npys)-(Arg)9-protein conjugate, the cells are lysed to release their contents. The proteins in the lysate are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with an antibody that specifically recognizes the protein cargo. The binding of the antibody, which is typically linked to a detection system (e.g., chemiluminescence or fluorescence), reveals a band corresponding to the protein of interest.

This analysis can confirm the presence of the full-length cargo protein inside the cell, indicating successful delivery without significant degradation. The intensity of the band can also provide a semi-quantitative measure of the amount of protein delivered. This is particularly important for therapeutic proteins that need to reach a certain intracellular concentration to exert their biological effect. While direct studies on Cys(Npys)-(Arg)9 are specific, the principle is widely applied in the field of cell-penetrating peptides to validate the delivery of protein cargoes like GFP or other functional proteins. nih.gov

Fluorescent Labeling for Tracer Studies (e.g., FAM-labeled, Rhodamine-labeled)

Fluorescent labeling is a prerequisite for many of the analytical techniques described above, including flow cytometry and confocal microscopy. The Cys(Npys)-(Arg)9 peptide itself or its cargo can be covalently attached to a fluorescent dye (fluorophore) to serve as a tracer.

The unique cysteine residue in Cys(Npys)-(Arg)9 provides a specific site for labeling with thiol-reactive dyes. The 3-nitro-2-pyridinesulfenyl (Npys) group is designed to react selectively with a free thiol on a cargo molecule, but the cysteine itself can also be a target for labeling prior to conjugation. lifetein.com Alternatively, the N-terminus of the peptide can be modified with a fluorophore.

A variety of fluorophores are available, each with distinct excitation and emission spectra, allowing for flexibility in experimental design and multiplexing with other fluorescent markers. Commonly used labels for arginine-rich peptides include:

FAM (Carboxyfluorescein): A popular green-emitting fluorescein (B123965) derivative.

Rhodamine: A class of red-emitting fluorophores, such as TAMRA (Tetramethylrhodamine) and Rhodamine B. sigmaaldrich.com

Cyanine dyes (e.g., Cy3, Cy5): Bright and photostable dyes spanning the visible and near-infrared spectrum.

Alexa Fluor dyes: A series of superior fluorescent dyes known for their brightness and photostability.

The choice of label depends on the specific application, the instrumentation available, and the potential for spectral overlap with other fluorescent probes used in the experiment.

Table 3: Common Fluorescent Labels for (Arg)9 Peptide Studies

| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Color |

|---|---|---|---|

| 5-FAM | ~494 | ~521 | Green |

| Rhodamine B | ~543 | ~580 | Red |

| TAMRA | ~555 | ~580 | Orange-Red |

| Cy5 | ~649 | ~670 | Far-Red |

Spectral properties can vary slightly depending on the molecular environment.

Future Directions and Emerging Research Avenues for Cys Npys Arg 9 Trifluoroacetate

Development of Next-Generation Bioconjugation Methodologies

The Cys(Npys) moiety is central to the peptide's function, enabling it to react with free thiols on other molecules to form a disulfide bond. innopep.comlabscoop.com This established method facilitates the attachment of various cargos. lifetein.com However, the future of bioconjugation for Cys(Npys)-(Arg)9 and other CPPs is moving towards more diverse and sophisticated techniques to enhance stability, control, and versatility.

While the disulfide bond formed via the Npys group is effective, particularly for release within the reducing environment of the cell, research is exploring alternative covalent linkages that offer greater stability or are responsive to different stimuli. lifetein.commdpi.com These include peptide bonds, maleimide (B117702) bonds, and triazole bonds formed through click chemistry. mdpi.com These methods can provide highly stable conjugates that are less susceptible to premature cleavage. mdpi.com

Furthermore, the development of "smart" linkers that are sensitive to specific conditions within a target cell or organelle represents a major research avenue. nih.gov For instance, linkers that are cleaved by enzymes overexpressed in tumor cells or that break apart in the acidic environment of an endosome can ensure that the cargo is released precisely where it is needed. nih.govnih.gov

Table 1: Emerging Bioconjugation Strategies for Cell-Penetrating Peptides

| Conjugation Strategy | Linkage Type | Key Advantages | Research Focus |

|---|---|---|---|

| Thiol-Maleimide | Thioether | High stability, specific reaction. mdpi.com | Creating permanently linked peptide-cargo complexes for imaging or sustained action. |

| Click Chemistry | Triazole | High efficiency, bio-orthogonality (does not interfere with biological processes). mdpi.com | Rapid and reliable conjugation of complex cargo molecules like nanoparticles. |

| Amide Bond Formation | Amide | Simple and efficient, can be performed during solid-phase peptide synthesis (SPPS). nih.gov | Direct synthesis of peptide-drug conjugates. nih.gov |

| Stimuli-Responsive Linkers | Disulfide, Ester, etc. | Controlled release of cargo in response to specific triggers (e.g., pH, redox state, enzymes). nih.govnih.gov | Enhancing target-specific delivery and reducing off-target effects. acs.org |

Exploration of Novel Cargo Molecules and Research Applications

Initially recognized for its ability to transport small molecules and peptides, the research applications for Cys(Npys)-(Arg)9 are expanding to include a wide array of larger and more complex cargo molecules. This diversification is paving the way for its use in cutting-edge research areas like gene editing, gene therapy, and advanced cellular imaging.

A notable application has been the delivery of gene-editing proteins, such as TALENs, into mammalian cells, which significantly improves gene-editing efficiency. labscoop.comanaspec.com The success in this area suggests a strong potential for delivering other genome engineering tools, like CRISPR-Cas9 ribonucleoproteins.

Beyond proteins, arginine-rich CPPs are increasingly used to transport nucleic acids. This includes small interfering RNAs (siRNA) and microRNAs (miRNA) for gene silencing applications, as well as larger plasmid DNA for gene expression studies. innopep.comnih.gov The cationic nature of the (Arg)9 sequence facilitates the condensation of negatively charged nucleic acids, aiding in their cellular uptake. frontiersin.org

The ability of CPPs to deliver nanoparticles and imaging agents is also an active area of investigation. nih.govskyquestt.com Conjugating Cys(Npys)-(Arg)9 to quantum dots, gold nanoparticles, or other imaging probes could enable real-time tracking of biological processes within living cells with high precision. nih.govrsc.org

Table 2: Novel Cargo Delivered by Arginine-Rich CPPs and Their Applications

| Cargo Type | Specific Example(s) | Research Application | Citation(s) |

|---|---|---|---|

| Gene-Editing Proteins | TALENs | Genome engineering in mammalian cells. | labscoop.comanaspec.com |

| Nucleic Acids | siRNA, miRNA, pDNA | Gene silencing, gene therapy research. | innopep.comnih.govfrontiersin.org |

| Therapeutic Proteins | FOXP3 | Modulating immune responses in disease models. | nih.gov |

| Nanoparticles | Gold Nanoparticles | Targeted imaging and photothermal therapy studies. | rsc.org |

| Biosensors | Fluorescent Zinc Biosensors | Measuring intracellular ion concentrations. | nih.gov |

| Photosensitizers | Ruthenium(II) Complexes | Enhancing anticancer and antibacterial photodynamic therapy. | acs.org |

Strategies to Mitigate Research-Related Cytotoxicity in Model Systems